2-(2-Methoxybenzyl)-2-methyloxirane
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Overview
Description
2-(2-Methoxybenzyl)-2-methyloxirane is an organic compound that belongs to the class of epoxides It features a three-membered oxirane ring attached to a 2-methoxybenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxybenzyl)-2-methyloxirane can be achieved through several methods. One common approach involves the epoxidation of 2-(2-methoxybenzyl)-2-methylpropene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide with good selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method could be the catalytic epoxidation of 2-(2-methoxybenzyl)-2-methylpropene using a transition metal catalyst, such as titanium or molybdenum, in the presence of an oxidizing agent like hydrogen peroxide. This method offers higher efficiency and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxybenzyl)-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the epoxide ring can yield alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3), thiols (RSH), and halides (e.g., NaI) can be employed under mild to moderate conditions.
Major Products Formed
Oxidation: Diols or other oxygenated compounds.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxybenzyl)-2-methyloxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Methoxybenzyl)-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological contexts, where the compound can interact with nucleophilic sites in enzymes or other biomolecules, leading to the formation of covalent adducts.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxybenzyl)-2-methylpropene: The precursor to the epoxide, which lacks the oxirane ring.
2-(2-Methoxybenzyl)-2-methyl-1,3-dioxolane: A related compound with a five-membered dioxolane ring instead of the three-membered oxirane ring.
2-(2-Methoxybenzyl)-2-methyl-1,3-dioxane: Another related compound with a six-membered dioxane ring.
Uniqueness
2-(2-Methoxybenzyl)-2-methyloxirane is unique due to its three-membered epoxide ring, which imparts high reactivity and versatility in chemical reactions. This distinguishes it from other similar compounds that may have larger, less reactive ring systems.
Properties
Molecular Formula |
C11H14O2 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-2-methyloxirane |
InChI |
InChI=1S/C11H14O2/c1-11(8-13-11)7-9-5-3-4-6-10(9)12-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
KKZGJLLLLMXGBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)CC2=CC=CC=C2OC |
Origin of Product |
United States |
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